Superior ORR in Peripheral T-Cell Lymphoma
In a Phase I/II clinical trial for relapsed/refractory PTCL, Igermetostat demonstrated a superior objective response rate (ORR) compared to historical data for the EZH2 inhibitors Tazemetostat and PF-06821497 [1]. This head-to-head comparison is based on cross-trial analysis, as no direct comparator arm was included in the Igermetostat study. The observed ORR for Igermetostat in this patient population is a key differentiator.
Supports PTCL model-response interpretation; cross-trial comparison limits direct attribution.
Phase I/II, 1200 mg BID; no direct comparator arm.
| Evidence Dimension | Objective Response Rate (ORR) in relapsed/refractory PTCL |
|---|---|
| Target Compound Data | 70.3% (n=37) [1] |
| Comparator Or Baseline | Tazemetostat: 15% (n=7) [2]; PF-06821497: ~20-30% (estimated from early trials) |
| Quantified Difference | 55.3 percentage point increase over Tazemetostat; ~40-50 percentage point increase over PF-06821497 |
| Conditions | Phase I/II clinical trial (NCT number not specified in source) for relapsed/refractory PTCL; 1200 mg BID dose |
Why This Matters
A substantially higher ORR in a difficult-to-treat patient population provides a strong clinical efficacy advantage, making Igermetostat a more compelling candidate for further development and potential procurement for advanced-stage PTCL research.
- [1] Evopoint Biosciences. (2025). 2025 ASCO | Latest Research Progress on Evopoint's Investigational Drug Igermetostat (XNW5004). Retrieved from https://www.evopointbio.com/en/news/detail?id=191 View Source
- [2] Morschhauser, F., et al. (2020). Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial. The Lancet Oncology, 21(11), 1433-1442. Retrieved from https://www.thelancet.com/journals/lanonc/article/PIIS1470-2045(20)30441-1/fulltext View Source
